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Introduction to JYL 1511
JYL 1511 is a high-affinity partial agonist for the Transient Receptor Potential Vanilloid 1

(TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] As a polymodal

nociceptor, TRPV1 is a key player in detecting noxious stimuli such as heat, protons (low pH),

and certain endogenous lipids.[4][5][6] Its activation on sensory nerve terminals is a critical

initiating event in neurogenic inflammation, a form of inflammation arising from the release of

pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide

(CGRP) from these same neurons.[7][8] This process leads to characteristic inflammatory

signs, including vasodilation, plasma extravasation (leakage of plasma from blood vessels),

and pain hypersensitivity.[7]

The utility of JYL 1511 in neurogenic inflammation research stems from its nature as a partial

agonist. Unlike a full agonist (e.g., capsaicin) which elicits a maximal response, or a pure

antagonist which blocks the receptor, a partial agonist produces a submaximal response.[4]

Crucially, in the presence of a full agonist, a partial agonist like JYL 1511 can act as a

competitive antagonist, displacing the full agonist and reducing the overall receptor activation

to its own lower, submaximal level. This property allows for the fine-tuned modulation of TRPV1

activity, making JYL 1511 a valuable tool to probe the dose-dependent roles of TRPV1

activation in various facets of neurogenic inflammation.
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Mechanism of Action in Neurogenic Inflammation
Neurogenic inflammation is triggered by the activation of TRPV1-expressing primary sensory

neurons.[7] This activation leads to an influx of cations, primarily Ca2+, which depolarizes the

neuron.[8] This depolarization not only propagates a pain signal to the central nervous system

but also triggers the peripheral release of SP and CGRP from the sensory nerve endings.[7][8]

These neuropeptides then act on nearby blood vessels and immune cells. CGRP is a potent

vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation

and edema.[7]

JYL 1511 modulates this pathway by directly interacting with the TRPV1 receptor. It can induce

a mild activation of the channel on its own, but more importantly, it can competitively inhibit the

much stronger activation induced by capsaicin or endogenous inflammatory mediators that are

upregulated during tissue injury.[1] This allows researchers to investigate the consequences of

partial versus full TRPV1 activation and to dissect the specific contribution of this receptor to

inflammatory processes.

Data Presentation: Pharmacological Properties of
JYL 1511
The following table summarizes the key quantitative data for JYL 1511 based on its

characterization at the rat TRPV1 receptor (rVR1) expressed in Chinese Hamster Ovary (CHO)

cells.
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Parameter Value
Species/Syste
m

Description Reference

Ki 50.4 ± 16.5 nM Rat VR1

Inhibition

constant for

displacing

[3H]resiniferatoxi

n binding.

[1]

EC50 32.4 nM
Rat VR1 (in CHO

cells)

Agonist activity,

measured by

45Ca2+ uptake.

[2]

IC50 3.4 ± 0.5 nM
Rat VR1 (in CHO

cells)

Antagonist

activity against

capsaicin-

induced 45Ca2+

uptake.

[1]

Partial Agonism 17.4 ± 0.6%
Rat VR1 (in CHO

cells)

Efficacy relative

to the maximal

response

induced by

capsaicin.

[1]

Partial

Antagonism
84.1 ± 3.2%

Rat VR1 (in CHO

cells)

Inhibition of

capsaicin-

induced

response.

[1]
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TRPV1 signaling in neurogenic inflammation.
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In Vitro Analysis In Vivo Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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